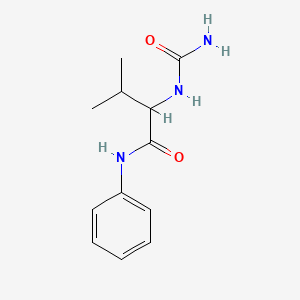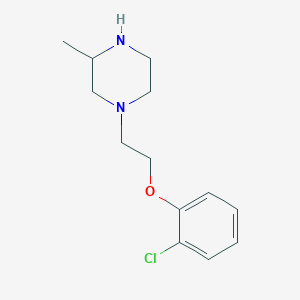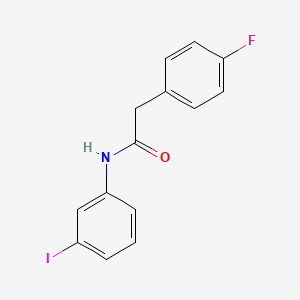![molecular formula C9H6ClF2N3S B14907504 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by the presence of a chloro group at the 8th position, a difluoromethyl group at the 6th position, and a methylthio group at the 2nd position on the pyrido[3,4-d]pyrimidine ring system. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of pyridine and pyrimidine derivatives. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Análisis De Reacciones Químicas
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the chloro or difluoromethyl groups, resulting in the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The chloro, difluoromethyl, and methylthio groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine include other pyrido[3,4-d]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in their chemical and biological properties due to variations in the substituent groups. The unique combination of chloro, difluoromethyl, and methylthio groups in this compound distinguishes it from other derivatives and contributes to its specific applications and activities .
Propiedades
Fórmula molecular |
C9H6ClF2N3S |
|---|---|
Peso molecular |
261.68 g/mol |
Nombre IUPAC |
8-chloro-6-(difluoromethyl)-2-methylsulfanylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H6ClF2N3S/c1-16-9-13-3-4-2-5(8(11)12)14-7(10)6(4)15-9/h2-3,8H,1H3 |
Clave InChI |
MBFGFONNTGVNJW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(N=C(C=C2C=N1)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


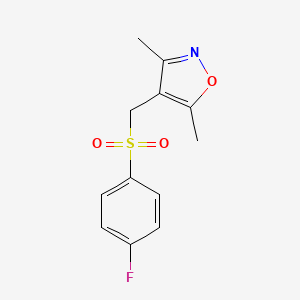
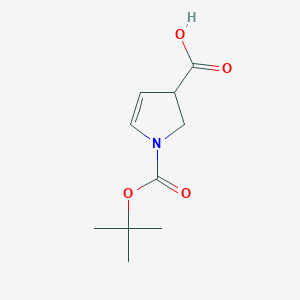
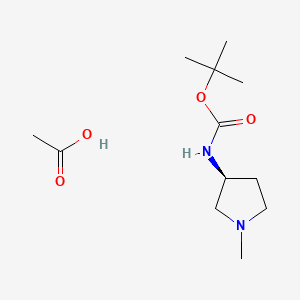
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)

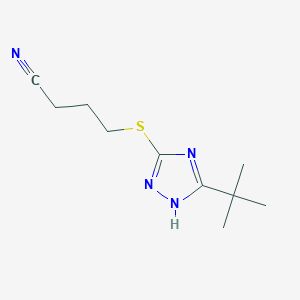

![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)

